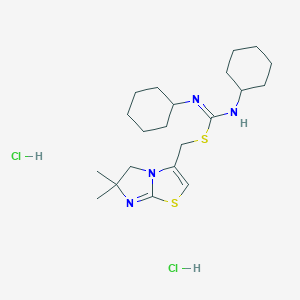

IT1t dihydrochloride

Vue d'ensemble

Description

IT1t dihydrochloride is a potent CXCR4 antagonist . It inhibits CXCL12/CXCR4 interaction with an IC50 of 2.1 nM . It is orally available and blocks interaction with the HIV envelope protein, gp120 .

Molecular Structure Analysis

The molecular formula of IT1t dihydrochloride is C21H34N4S2.2HCl . The molecular weight is 479.57 . The chemical name is N, N '-Dicyclohexylcarbamimidothioic acid (5,6-dihydro-6,6-dimethylimidazo [2,1- b ]thiazol-3-yl)methyl ester dihydrochloride .Physical And Chemical Properties Analysis

IT1t dihydrochloride is a powder . It is soluble to 10 mM in DMSO and to 100 mM in water . It should be stored at +4°C .Applications De Recherche Scientifique

IT1t Dihydrochloride: A Comprehensive Analysis of Scientific Research Applications

HIV Research: IT1t dihydrochloride is a potent CXCR4 antagonist, which makes it valuable in HIV research. It blocks the interaction with the HIV envelope protein, gp120, inhibiting the attachment of X4-tropic HIV-1IIIB .

Cancer Metastasis: The compound’s ability to inhibit the CXCL12/CXCR4 interaction suggests its potential use in studying cancer metastasis, as CXCR4 is known to be involved in this process .

Chemotaxis: CXCR4 plays a significant role in chemotaxis, the movement of cells in response to chemical stimuli. IT1t dihydrochloride’s inhibition of CXCR4 can be used to study cell migration patterns .

Drug Development: As an orally available compound with potent antagonistic properties, IT1t dihydrochloride holds promise for the development of new therapeutic drugs targeting diseases involving CXCR4 .

Immunology: The inhibition of CXCR4 can affect immune cell migration, making IT1t dihydrochloride relevant for research in immunological responses and disorders .

Stem Cell Research: CXCR4 is also involved in stem cell homing and mobilization, indicating that IT1t dihydrochloride could be used to study stem cell behaviors and treatments .

Mécanisme D'action

Target of Action

IT1t dihydrochloride is a potent antagonist of CXCR4 , a chemokine receptor . The CXCR4 receptor plays a crucial role in chemotaxis, serving as a coreceptor for T-tropic HIV-1 viral entry and in cancer metastasis .

Mode of Action

IT1t dihydrochloride inhibits the interaction between CXCL12 and CXCR4 with an IC50 of 2.1 nM . This interaction is crucial for the function of CXCR4, and its inhibition disrupts the normal functioning of the receptor. The compound also inhibits calcium flux with an IC50 of 23.1 .

Biochemical Pathways

The primary biochemical pathway affected by IT1t dihydrochloride is the CXCL12/CXCR4 signaling pathway. By inhibiting the interaction between CXCL12 and CXCR4, IT1t dihydrochloride disrupts the normal signaling through this pathway .

Pharmacokinetics

It is mentioned that the compound is orally available , suggesting that it can be absorbed through the gastrointestinal tract.

Result of Action

The inhibition of the CXCL12/CXCR4 interaction by IT1t dihydrochloride has several effects at the molecular and cellular levels. For instance, it has been shown to reduce the formation of triple-negative breast cancer early metastases in a zebrafish xenograft model . Tumor cell invasion at the metastatic site is effectively reduced upon CXCR4 silencing, similar to the antagonist IT1t .

Action Environment

Given that the compound is orally available , it can be inferred that it is stable under the conditions present in the gastrointestinal tract

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(6,6-dimethyl-5H-imidazo[2,1-b][1,3]thiazol-3-yl)methyl N,N'-dicyclohexylcarbamimidothioate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N4S2.2ClH/c1-21(2)15-25-18(14-27-20(25)24-21)13-26-19(22-16-9-5-3-6-10-16)23-17-11-7-4-8-12-17;;/h14,16-17H,3-13,15H2,1-2H3,(H,22,23);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXJOXOIINQOEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN2C(=CSC2=N1)CSC(=NC3CCCCC3)NC4CCCCC4)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36Cl2N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

IT1t dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B531398.png)

![(2R)-3-[3-[(E)-N-[(4-bromophenyl)methoxy]-C-methylcarbonimidoyl]phenyl]-2-ethoxypropanoic acid](/img/structure/B531927.png)

![2-[(2E)-2-(2,6-Dichlorobenzylidene)hydrazino]-4,5-dihydro-1H-imidazole](/img/structure/B531971.png)

![tert-butyl N-[1-[2-[[1-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B532061.png)

![4-[3-(o-Tolylmethyl)phenyl]-2,4-dioxo-butanoic acid](/img/structure/B532296.png)

![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-6-nitro-1,3-benzodioxole-5-carbohydrazide](/img/structure/B532541.png)

![(1R,9S)-11-(1-acetylpiperidin-4-yl)-5-[2-(morpholin-4-ylmethyl)phenyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B532736.png)